molecular formula C8H6BrClN2O2S B1405000 4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride CAS No. 1363380-87-3

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

Cat. No.: B1405000
CAS No.: 1363380-87-3
M. Wt: 309.57 g/mol
InChI Key: ZSFHIGZLROQHTA-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a chemical compound with the molecular formula C8H6BrClN2O2S It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains a bromine atom, a methyl group, and a sulfonyl chloride functional group

Preparation Methods

The synthesis of 4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the bromination of 2-methylindazole to introduce the bromine atom at the 4-position. This is followed by the introduction of the sulfonyl chloride group at the 3-position through a sulfonation reaction. The reaction conditions often involve the use of reagents such as bromine, sulfuric acid, and thionyl chloride. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Oxidation and Reduction Reactions: The bromine atom and the indazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium complexes). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or coupling partners used.

Scientific Research Applications

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various indazole derivatives, which are important in medicinal chemistry.

    Medicinal Chemistry: Indazole derivatives have shown potential as antiviral, anticancer, and anti-inflammatory agents. This compound can be used to develop new drugs with improved efficacy and selectivity.

    Biological Studies: The compound can be used to study the biological activity of indazole derivatives and their interactions with biological targets.

    Industrial Applications: It can be used in the development of new materials, such as polymers and dyes, with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The indazole ring can also participate in π-π stacking interactions and hydrogen bonding with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

4-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride can be compared with other indazole derivatives, such as:

    2-Methyl-2H-indazole-3-sulfonyl chloride: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-Bromo-2H-indazole-3-sulfonyl chloride: Lacks the methyl group, which may influence its solubility and interaction with biological targets.

    4-Bromo-2-methyl-2H-indazole:

The presence of the bromine atom, methyl group, and sulfonyl chloride group in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-methylindazole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)7-5(9)3-2-4-6(7)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFHIGZLROQHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C(=N1)C=CC=C2Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230452
Record name 2H-Indazole-3-sulfonyl chloride, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-87-3
Record name 2H-Indazole-3-sulfonyl chloride, 4-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-3-sulfonyl chloride, 4-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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